N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
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Description
The compound “N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a methoxyethyl group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline group suggests a cyclic structure, while the methoxyethyl and benzenesulfonamide groups would likely be attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline group might undergo reactions typical of heterocyclic compounds, while the methoxyethyl and benzenesulfonamide groups could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar sulfonamide group could influence its solubility in various solvents .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of Lp-PLA2 . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component that contributes to the buildup of atherosclerotic plaques .
Biochemical Pathways
The inhibition of Lp-PLA2 disrupts the biochemical pathway leading to the formation of atherosclerotic plaques. This results in a reduction of plaque formation, thereby potentially slowing the progression of atherosclerosis .
Pharmacokinetics
Similar compounds with a 2’-methoxyethyl (2’-moe) modification, such as antisense oligonucleotides, have been found to have good stability and bioavailability .
Result of Action
By inhibiting Lp-PLA2, the compound reduces the formation of atherosclerotic plaques. This could potentially lead to a decrease in the risk of cardiovascular events associated with atherosclerosis .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-20(16(2)13-15)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYQYIGKGFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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